molecular formula C25H50N2 B14179339 4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] CAS No. 922731-39-3

4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]

Cat. No.: B14179339
CAS No.: 922731-39-3
M. Wt: 378.7 g/mol
InChI Key: CGSGPYNCGHIQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] is a chemical compound known for its unique structure and properties It is a derivative of cyclohexylamine, featuring two cyclohexylamine groups connected by a methylene bridge, with additional alkyl substituents on the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] typically involves the reaction of cyclohexylamine derivatives with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields amine oxides, while reduction results in secondary amines.

Scientific Research Applications

4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The methylene bridge and alkyl substituents play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(cyclohexylamine): Similar structure but lacks the additional alkyl substituents.

    4,4’-Diaminodicyclohexylmethane: Another related compound with a similar core structure.

    Bis(4-aminocyclohexyl)methane: A compound with similar functional groups but different substituents.

Uniqueness

4,4’-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine] is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties

Properties

CAS No.

922731-39-3

Molecular Formula

C25H50N2

Molecular Weight

378.7 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)-4-[[4-(4-methylpentan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine

InChI

InChI=1S/C25H50N2/c1-18(2)15-20(5)26-24-11-7-22(8-12-24)17-23-9-13-25(14-10-23)27-21(6)16-19(3)4/h18-27H,7-17H2,1-6H3

InChI Key

CGSGPYNCGHIQCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.